molecular formula C10H11NO2S B1624371 Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-42-0

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

Cat. No. B1624371
M. Wt: 209.27 g/mol
InChI Key: IVTSDPODKGCTGY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is a chemical compound with the CAS Number: 332099-42-0 . It has a molecular weight of 209.27 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate can be achieved through several methods. One method involves the use of 2-thiophene formaldehyde and diazoacetic ester as raw materials, under normal temperature conditions . Another method involves starting with 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid and reacting it with ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2S/c1-3-13-10(12)7-4-8-9(11-7)6(2)5-14-8/h4-5,11H,3H2,1-2H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Chemical Reactions Analysis

The compound has been used in reactions with ethylamine and indole sodium salt to provide the respective amides . It has also been used in the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.27 .

Scientific Research Applications

Chemical Synthesis and Annulation Reactions

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is utilized in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, demonstrating its role as a versatile synthon in organic synthesis. This reaction showcases the compound's utility in generating complex nitrogen-containing heterocycles with high regioselectivity and diastereoselectivity (Zhu et al., 2003).

Heterocyclic Chemistry

In heterocyclic chemistry, ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate serves as a building block for the preparation of various haloethylthienopyrroles. These compounds are synthesized through reactions involving t-butyl 2-(thienyl)carbazates and ethyl-5-bromo-2-oxopentanoate, highlighting the compound's adaptability in synthesizing halogenated derivatives (Gálvez & Garcia, 1984).

Electropolymerization and Material Science

Furthermore, derivatives of ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate are investigated for their electropolymerization capabilities. N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, a related compound, shows potential in material science due to its efficient electropolymerization and the stability of the resultant polymer films under repetitive cycling, indicating potential applications in electronic and photonic devices (Lengkeek et al., 2010).

Synthetic Methodologies for Heterocyclic Compounds

The compound also plays a crucial role in the development of new synthetic methodologies for heterocyclic compounds, as evidenced by its use in the synthesis of thieno[2,3-b]pyridine derivatives. These methodologies enable the efficient construction of complex molecular architectures, which are essential for the development of pharmaceuticals and agrochemicals (El-Kashef et al., 2000).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate are explored for their ability to form robust supramolecular synthons, which are critical for the self-assembly and crystal engineering of complex structures. This research underscores the importance of such compounds in designing new materials with tailored properties (Yin & Li, 2006).

properties

IUPAC Name

ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-3-13-10(12)7-4-8-9(11-7)6(2)5-14-8/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTSDPODKGCTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470028
Record name ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

CAS RN

332099-42-0
Record name Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332099-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-thiophene-2-carbaldehyde (Detty, M. R.; Hays, D. S., Heterocycles, 40: 925-37 (1995)) was annulated according to Procedure H (aldehyde and azido-acetic acid ethyl ester added as ethanol solution (1.1 M of ester); reaction poured into cold saturated aqueous NH4Cl; after ether extractions, acrylate organic phase washed with water until aqueous phase was neutral; acrylate not purified).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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